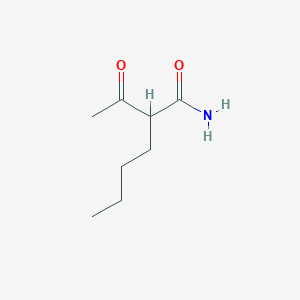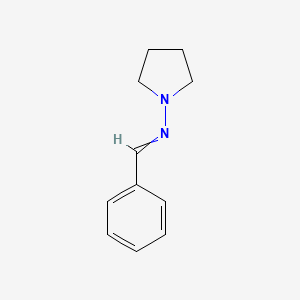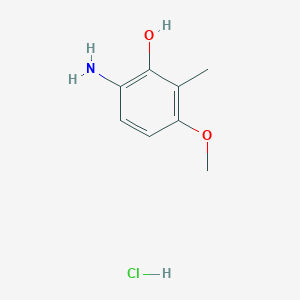
6-Amino-3-methoxy-2-methylphenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-methoxy-2-methylphenol;hydrochloride is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzene ring, along with a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methoxy-2-methylphenol;hydrochloride typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methoxylation: The hydroxyl group at the 3-position is methylated using a methylating agent such as dimethyl sulfate or methyl iodide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-3-methoxy-2-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives with modified functional groups.
Substitution: Halogenated, alkylated, or sulfonated phenol derivatives.
Applications De Recherche Scientifique
6-Amino-3-methoxy-2-methylphenol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-3-methoxy-2-methylphenol;hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical reactions.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Antimicrobial Activity: The compound’s structure allows it to disrupt microbial cell membranes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-2-methylphenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxy-2-methylphenol: Lacks the amino group, affecting its biological activity.
2-Methyl-3-nitrophenol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
6-Amino-3-methoxy-2-methylphenol;hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and methoxy groups on the aromatic ring enhances its versatility in various applications, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
60512-84-7 |
|---|---|
Formule moléculaire |
C8H12ClNO2 |
Poids moléculaire |
189.64 g/mol |
Nom IUPAC |
6-amino-3-methoxy-2-methylphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-5-7(11-2)4-3-6(9)8(5)10;/h3-4,10H,9H2,1-2H3;1H |
Clé InChI |
PLALGUQZSZKISZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1O)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
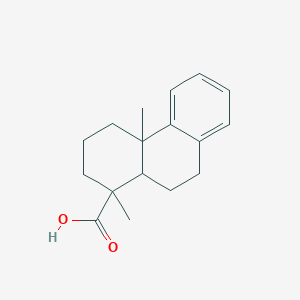
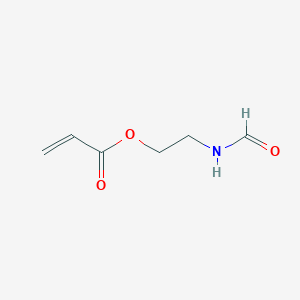


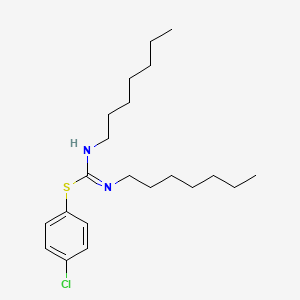
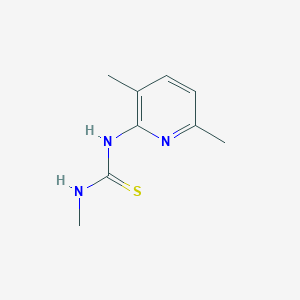
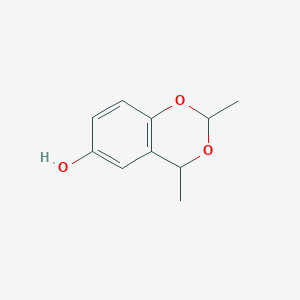
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
